
1,3,5-Tris(4-iodophenyl)benzene
Overview
Description
1,3,5-Tris(4-iodophenyl)benzene is an organic compound with the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol . This compound is characterized by a benzene ring substituted with three 4-iodophenyl groups at the 1, 3, and 5 positions. It is commonly used as a building block in the synthesis of C3-symmetric nano-sized polyaromatics and molecular propellers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-iodophenyl)benzene can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. The typical synthetic route includes the following steps:
Bromination: 1,3,5-Triphenylbenzene is first brominated to form 1,3,5-tribromobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in the presence of a solvent like toluene or DMF.
Sonogashira Coupling: Copper(I) iodide and palladium catalysts are used along with amine bases in solvents like THF or DMF.
Heck Reaction: Palladium catalysts and bases like triethylamine are used in solvents such as DMF or acetonitrile.
Major Products: The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling with phenylboronic acid yields 1,3,5-Tris(4-phenylphenyl)benzene .
Scientific Research Applications
Scientific Research Applications
- Fluorescent Probes and Sensors:
- Material Science:
-
Nanotechnology:
- TIB exhibits the ability to form two-dimensional porous nanoarchitectures through halogen bonding. Studies have shown that varying the concentration of TIB can significantly influence its self-assembly behavior at interfaces, leading to organized structures that have potential applications in nanotechnology .
- Biological Applications:
Case Studies
- Fluorescent Sensing of Cu²⁺ Ions:
- Self-Assembly at Interfaces:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-iodophenyl)benzene involves its ability to form stable complexes with metal ions through halogen bonding. The iodine atoms in the compound can interact with metal ions, leading to the formation of coordination complexes. These complexes can exhibit unique optical and electronic properties, making them useful in various applications .
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of iodine.
1,3,5-Tris(4-chlorophenyl)benzene: Contains chlorine atoms and is used in the synthesis of different organic compounds.
1,3,5-Tris(4-fluorophenyl)benzene: Contains fluorine atoms and is used in the development of fluorinated organic materials.
Uniqueness: 1,3,5-Tris(4-iodophenyl)benzene is unique due to the presence of iodine atoms, which provide distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in halogen bonding and coordination chemistry .
Biological Activity
1,3,5-Tris(4-iodophenyl)benzene (TIB) is an organic compound with significant potential in various biological applications due to its unique structural and chemical properties. This article explores its biological activity, synthesis methods, and applications in scientific research.
This compound has the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol. The presence of iodine atoms imparts distinct reactivity and properties compared to similar compounds with bromine or chlorine substituents. The larger atomic radius and higher polarizability of iodine enhance its utility in halogen bonding and coordination chemistry .
Synthesis Methods
The synthesis of TIB typically involves a multi-step process:
- Bromination : Starting from 1,3,5-triphenylbenzene, bromination is performed to yield 1,3,5-tribromobenzene.
- Iodination : The brominated compound undergoes a Finkelstein reaction with sodium iodide in acetone to replace the bromine atoms with iodine.
TIB exhibits selective fluorescent quenching by copper ions (Cu²⁺) through a static quenching mechanism. This property is particularly useful for developing fluorescent probes and sensors that detect metal ions in biological systems.
Applications in Biological Research
- Fluorescent Probes : TIB is used in the development of fluorescent probes for detecting metal ions, which can be crucial in various biological assays.
- Drug Delivery Systems : Research is ongoing to explore TIB's potential in drug delivery systems due to its ability to interact with biomolecules effectively .
- Peptide Bioconjugation : TIB has been utilized in cysteine arylation reactions to form bioconjugates with peptides, demonstrating its capability as a reagent for bioconjugation techniques .
Case Studies
Case Study 1: Fluorescent Probes for Metal Ion Detection
A study demonstrated the use of TIB as a fluorescent probe for detecting Cu²⁺ ions in aqueous solutions. The probe exhibited significant changes in fluorescence intensity upon the addition of Cu²⁺, allowing for sensitive detection methods that can be applied in environmental monitoring and biomedical diagnostics .
Case Study 2: Peptide Macrocyclization
TIB was employed in a reaction involving L-glutathione (GSH), where it facilitated the formation of arylated bioconjugates through Au(III)-mediated cysteine arylation reactions. This method achieved nearly quantitative conversion efficiency (>99%) within minutes, highlighting TIB's rapid reaction kinetics and potential for use in peptide synthesis .
Comparative Analysis with Similar Compounds
Compound | Structure | Unique Properties |
---|---|---|
1,3,5-Tris(4-bromophenyl)benzene | Bromine substituents | Less reactive compared to TIB |
1,3,5-Tris(4-chlorophenyl)benzene | Chlorine substituents | Lower polarizability than TIB |
1,3,5-Tris(4-fluorophenyl)benzene | Fluorine substituents | Higher electronegativity but less effective in halogen bonding |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1,3,5-Tris(4-iodophenyl)benzene, and how can reaction conditions be optimized?
- Answer : A validated approach involves Ullman coupling or nucleophilic aromatic substitution using 1,3,5-trihalobenzene and 4-iodophenylboronic acid. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous toluene under inert atmospheres. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield. Adjusting stoichiometry (3:1 molar ratio for aryl halide to boronic acid) minimizes side products .
Q. How should researchers confirm the structural integrity and purity of this compound?
- Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight verification with ¹H/¹³C NMR to confirm aromatic proton environments and iodine substitution patterns. For purity, use HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% for C, H, I). Differential scanning calorimetry (DSC) can assess thermal stability and phase transitions .
Q. What safety protocols are essential for handling iodinated aromatic compounds like this compound?
- Answer : Use fume hoods to avoid inhalation of volatile iodine byproducts. Store in amber glass vials under nitrogen at 4°C to prevent photodegradation. Personal protective equipment (gloves, lab coat) and spill kits with activated charcoal are mandatory. Dispose of waste via halogen-specific protocols to comply with environmental regulations .
Q. Which solvents and recrystallization methods are optimal for purifying this compound?
- Answer : Ethanol or ethyl acetate/hexane mixtures are ideal for recrystallization due to moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. For stubborn impurities, use Soxhlet extraction with dichloromethane followed by vacuum sublimation (100–120°C, 0.1 mbar) .
Q. How can spectroscopic techniques differentiate this compound from halogenated analogues?
- Answer : ¹H NMR shows deshielding of aromatic protons (δ 7.5–8.0 ppm) due to iodine’s electron-withdrawing effect. Raman spectroscopy identifies I-C stretching modes (~200 cm⁻¹). XPS confirms iodine’s binding energy (∼620 eV for I 3d₅/₂), distinct from Br or Cl .
Advanced Research Questions
Q. What crystallographic challenges arise from iodine’s heavy-atom effects in this compound?
- Answer : High electron density from iodine complicates X-ray diffraction, requiring synchrotron sources or long exposure times. Mitigate absorption errors using multi-scan corrections (SADABS). Space group determination (e.g., triclinic P1) benefits from twin refinement due to pseudo-symmetry .
Q. How does this compound’s electronic structure influence its application in organic electronics?
- Answer : Iodine’s polarizability enhances charge-transfer interactions, making it suitable as a hole-transport material. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~3.1 eV, comparable to brominated analogues. UV-Vis spectroscopy reveals π→π* transitions at 280–320 nm, tunable via substituent engineering .
Q. Can this compound act as a ligand in metal-organic frameworks (MOFs)?
- Answer : Yes, iodine’s lone pairs enable coordination with soft metals (e.g., Ag⁺, Cu⁺). Solvothermal synthesis in DMF at 80°C yields porous frameworks with BET surface areas >500 m²/g. Stability in humid environments requires crosslinking with carboxylate co-ligands (e.g., terephthalic acid) .
Q. How do steric effects from iodophenyl groups impact supramolecular assembly?
- Answer : Iodine’s bulkiness induces staggered packing in crystals, reducing π-π stacking distances to 3.4–3.6 Å. Scanning electron microscopy (SEM) reveals needle-like morphologies, while Hirshfeld surface analysis quantifies I···H contacts (~12% contribution) .
Q. What computational approaches predict the photophysical properties of this compound?
- Answer : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for DCM) predicts fluorescence quantum yields. Compare with experimental data from steady-state spectrofluorimetry (λₑₓ = 300 nm). Molecular dynamics simulations (AMBER force field) assess aggregation-induced emission (AIE) behavior in thin films .
Properties
IUPAC Name |
1,3,5-tris(4-iodophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWDSJGGFTHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445591 | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-38-8 | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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